molecular formula C14H10N4OS2 B413862 6,6'-Oxybis(benzo[d]thiazol-2-amine) CAS No. 53357-06-5

6,6'-Oxybis(benzo[d]thiazol-2-amine)

Cat. No.: B413862
CAS No.: 53357-06-5
M. Wt: 314.4g/mol
InChI Key: GCKXATWVQDPCKS-UHFFFAOYSA-N
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Description

6,6'-Oxybis(benzo[d]thiazol-2-amine) is a dimeric benzothiazole derivative characterized by two benzo[d]thiazol-2-amine units linked via an oxygen atom at the 6-position of each heterocyclic ring.

Properties

CAS No.

53357-06-5

Molecular Formula

C14H10N4OS2

Molecular Weight

314.4g/mol

IUPAC Name

6-[(2-amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H10N4OS2/c15-13-17-9-3-1-7(5-11(9)20-13)19-8-2-4-10-12(6-8)21-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18)

InChI Key

GCKXATWVQDPCKS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6'-Oxybis(benzo[d]thiazol-2-amine) typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the desired functional groups. For instance, the synthesis can be achieved through a series of steps including diazo-coupling, Knoevenagel condensation, and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6'-Oxybis(benzo[d]thiazol-2-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6,6'-Oxybis(benzo[d]thiazol-2-amine) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The structural and functional properties of 6,6'-Oxybis(benzo[d]thiazol-2-amine) can be contextualized by comparing it to related benzothiazole derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Bridge Type Substituents Melting Point (°C) Solubility (Polar Solvents)
6,6'-Oxybis(benzo[d]thiazol-2-amine) C₁₄H₁₀N₄O₃S₂ 354.38 Oxygen None Not reported Moderate (DMF, DMSO)
N,N-Bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo[d]thiazol-2-amine C₁₆H₁₂Cl₂N₆S₃ 483.42 Methyl 2-Chloro, 5-chloromethyl 180–182 Low (DMF)
Benzo[d]thiazol-2-amine (monomer) C₇H₆N₂S 150.20 None None 98–100 High (Ethanol, DMSO)
6,6'-Thiobis(benzo[d]thiazol-2-amine) C₁₄H₁₀N₄O₂S₃ 370.44 Sulfur None Not reported Moderate (DMF)

Key Findings:

Sulfur bridges typically increase molecular weight and may confer greater thermal stability due to stronger S–S interactions.

Substituent Effects :

  • The presence of chlorothiazole and methyl groups in N,N-Bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo[d]thiazol-2-amine significantly reduces solubility in polar solvents compared to unsubstituted analogs like 6,6'-Oxybis(benzo[d]thiazol-2-amine). This is attributed to increased steric hindrance and lipophilicity .

Reactivity :

  • The amine groups in 6,6'-Oxybis(benzo[d]thiazol-2-amine) are likely more nucleophilic than those in chlorinated derivatives (e.g., the compound from ), enabling reactions with electrophiles such as alkyl halides or carbonyl compounds.
  • Methyl-substituted derivatives (e.g., 6-methylbenzo[d]thiazol-2-amine) exhibit reduced reactivity in coupling reactions due to electron-donating effects, which stabilize the amine group .

Research Implications and Limitations

While 6,6'-Oxybis(benzo[d]thiazol-2-amine) shows promise in theoretical applications, experimental data on its synthesis and properties remain sparse. Current comparisons rely heavily on structurally related compounds, such as the methyl- and chlorine-substituted derivatives synthesized in . Further studies are needed to:

  • Optimize synthetic routes for higher yields.
  • Characterize thermal stability and biological activity.
  • Explore applications in catalysis or polymer chemistry.

This analysis underscores the importance of substituents and bridging atoms in modulating the properties of benzothiazole-based compounds.

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